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Compound of Interest

Compound Name: JNJ-64264681

Cat. No.: B15577197 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on minimizing potential toxicity associated with the Bruton's tyrosine

kinase (BTK) inhibitor, JNJ-64264681, in animal models. The information is presented in a

question-and-answer format to directly address specific issues that may be encountered during

experimentation.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-64264681 and what is its mechanism of action?

A1: JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine

kinase (BTK).[1][2][3] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway,

which is crucial for B-cell development, activation, and survival.[1][4] By irreversibly binding to

BTK, JNJ-64264681 blocks this signaling pathway, thereby inhibiting the growth of malignant

B-cells that overexpress BTK.[1]

Q2: What are the potential therapeutic applications of JNJ-64264681?

A2: Due to its inhibitory effect on BTK, JNJ-64264681 has potential for treating hematological

malignancies and autoimmune diseases such as rheumatoid arthritis and systemic lupus

erythematosus.[4][5]

Q3: Have there been any safety signals of concern in human trials?
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A3: A Phase 1, first-in-human study of JNJ-64264681 in healthy participants showed no safety

signals of concern at the doses tested.[6][7]

Troubleshooting Guide
Issue 1: Unexpected mortality or severe adverse events in study animals at planned dose

levels.

Possible Cause: The starting dose may be too high, or the formulation may be suboptimal,

leading to rapid absorption and high peak concentrations. Preclinical pharmacokinetic (PK)

studies in rats and dogs have shown that JNJ-64264681 has a short half-life (less than 2

hours).[5]

Troubleshooting Steps:

Review Dose-Range Finding Studies: Ensure that a thorough dose-range finding study

was conducted to determine the maximum tolerated dose (MTD).

Fractionate Dosing: Consider splitting the total daily dose into two or more administrations

to reduce peak plasma concentrations.

Optimize Formulation: For oral administration, ensure the vehicle is appropriate and does

not enhance toxicity. A sample formulation for in vivo studies in mice could involve

dissolving JNJ-64264681 in DMSO, then diluting with PEG300, Tween80, and ddH2O.[2]

Always ensure the final solution is freshly prepared.[2]

Evaluate Animal Strain: Different strains of mice or rats can have varying sensitivities to

drug toxicity.[8] Consider using a different, less sensitive strain if appropriate for the study

goals.

Issue 2: Evidence of off-target toxicity in histopathology, such as liver or kidney damage.

Possible Cause: While JNJ-64264681 is reported to have exceptional kinome selectivity,

high concentrations may lead to off-target kinase inhibition or other unforeseen toxicities.[4]

[5]

Troubleshooting Steps:
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Correlate with Pharmacokinetics: Analyze plasma drug concentrations to determine if the

toxicity is associated with high exposure (Cmax or AUC).

In Vitro Toxicity Screens: Conduct in vitro assays using cell lines derived from the affected

organs (e.g., primary hepatocytes) to assess direct cytotoxicity.[9]

Biomarker Analysis: In addition to standard clinical chemistry, analyze exploratory

biomarkers that may provide earlier or more sensitive indicators of organ damage.

Dose Reduction: If the toxicity is dose-dependent, reducing the dose may mitigate the off-

target effects while maintaining efficacy.

Data Presentation
Table 1: Illustrative Summary of Dose-Range Finding Study for JNJ-64264681 in a Rodent

Model
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Dose Group
(mg/kg/day)

Number of
Animals

Mortality
Key Clinical
Observations

Key
Histopathologi
cal Findings
(at study end)

Vehicle Control 10 0/10
No abnormalities

observed

No significant

findings

10 10 0/10
No abnormalities

observed

No significant

findings

30 10 1/10
Lethargy, ruffled

fur in 3 animals

Minimal

centrilobular

hypertrophy in

the liver

100 10 4/10

Significant

weight loss,

lethargy

Moderate

hepatocellular

necrosis, mild

renal tubular

degeneration

300 10 10/10
Severe weight

loss, moribund

Severe,

widespread

hepatocellular

necrosis

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Example Mitigation Strategy for Observed Liver Toxicity
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Parameter Initial Study Mitigation Study

Animal Model Sprague-Dawley Rat Sprague-Dawley Rat

Dose (mg/kg/day) 100 50

Dosing Regimen Once daily (QD)
Twice daily (BID) - 25 mg/kg

per dose

Key Outcome
Moderate hepatocellular

necrosis

Minimal to no hepatocellular

necrosis

Efficacy Endpoint Maintained Maintained

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols
Protocol 1: General Procedure for a 28-Day Repeated-Dose Toxicity Study

Animal Model: Use a well-characterized rodent strain (e.g., Sprague-Dawley rats or C57BL/6

mice).

Group Size: A minimum of 5-10 animals per sex per group is recommended.

Dose Levels: Include a vehicle control group, a low dose, a mid-dose, and a high dose. The

high dose should be selected to induce some level of toxicity but not significant mortality.

Drug Administration: Administer JNJ-64264681 daily via the intended clinical route (e.g., oral

gavage).

Monitoring:

Daily: Observe for clinical signs of toxicity (e.g., changes in behavior, appearance, activity

levels).[10]

Weekly: Record body weights and food consumption.
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Periodic: Collect blood samples for hematology and clinical chemistry analysis.

Microsampling techniques can be used to reduce the number of satellite animals.[11]

Terminal Procedures:

At the end of the study, conduct a complete necropsy.

Collect major organs and tissues for histopathological examination.[10]

Weigh key organs (liver, kidneys, spleen, etc.).

Protocol 2: Blood Sample Collection for Toxicokinetic (TK) Analysis

Sampling Timepoints: Collect blood samples at pre-dose, and at multiple timepoints post-

dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours) on the first and last day of the study.

Collection Method: Use a validated method for blood collection (e.g., tail vein, saphenous

vein). For rodents, consider volumetric absorptive microsampling (VAMS®) to minimize blood

volume and reduce animal stress.[11]

Sample Processing: Process blood to obtain plasma or serum, and store frozen at -80°C

until analysis.

Bioanalysis: Use a validated bioanalytical method (e.g., LC-MS/MS) to quantify the

concentration of JNJ-64264681 in the samples.

Data Analysis: Calculate key TK parameters such as Cmax, Tmax, and AUC.[12]
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Caption: Simplified BTK signaling pathway and the inhibitory action of JNJ-64264681.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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